

# Technical Guide: Molecular Weight and Density Characteristics of ADHT Scaffolds

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## Compound of Interest

Compound Name:	4,6-Dihydrazinyl-1,3,5-triazin-2-amine
CAS No.:	25170-95-0
Cat. No.:	B14696233

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## Executive Summary

In the realm of heterocyclic drug discovery, ADHT refers to 2-Amino-4,5-dihydrothiophene-3-carbonitrile.<sup>[1][2][3][4][5]</sup> This partially saturated sulfur-containing scaffold serves as a versatile pharmacophore and a primary precursor for the synthesis of thieno[2,3-d]pyrimidines—bioisosteres of purines with potent anticancer, antimicrobial, and antiviral activities.

Understanding the molecular weight (MW) and density characteristics of ADHT is not merely a cataloging exercise but a critical requirement for:

- **Stoichiometric Precision:** Accurate calculation of yields in multi-component Gewald reactions.
- **Solid-State Formulation:** Optimizing flowability and compaction properties for oral dosage forms.
- **Computational Modeling:** Utilizing Density Functional Theory (DFT) to predict stereochemical outcomes of ADHT functionalization.

## Physicochemical Profile

The "ADHT" designation often covers a library of derivatives. Below is the profile for the core scaffold and its common 4-aryl-5-benzoyl derivatives.

## Molecular Weight Characteristics

The molecular weight of ADHT derivatives dictates their "Rule of 5" compliance and blood-brain barrier (BBB) permeability.

Parameter	Core Scaffold (C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> S)	Common Derivative (C <sub>18</sub> H <sub>14</sub> N <sub>2</sub> OS)	Significance
Molecular Weight	126.18 g/mol	~306.38 g/mol	Core is fragment-sized; derivatives are lead-like.
Exact Mass	126.025 g/mol	306.082 g/mol	Critical for High-Res Mass Spectrometry (HRMS) ID.
ClogP (Lipophilicity)	~0.9	2.5 – 3.5	Determines solubility in organic synthesis solvents (EtOH, DMF).
H-Bond Donors	1 (NH <sub>2</sub> )	1	Key for binding affinity in kinase pockets.

## Density Characteristics

Density in the context of ADHT must be understood in two distinct phases: Crystallographic Density (intrinsic) and Bulk Density (processing).

- True (Crystal) Density: Typically 1.35 – 1.45 g/cm<sup>3</sup>.
  - Relevance: High crystal density indicates efficient packing, often correlating with higher melting points (204–205°C for core ADHT) and lower aqueous solubility.

- Bulk & Tapped Density:
  - Bulk Density: ~0.4 – 0.6 g/mL (highly dependent on crystallization solvent).
  - Relevance: Critical for capsule filling. A low bulk density ("fluffy" powder) requires granulation prior to tableting.
- Electronic Density (DFT):
  - Context: In synthesis optimization, Density Functional Theory (DFT) calculations (e.g., r<sup>2</sup>SCAN-3c level) are used to map the electron density of the thiocyanate group. This predicts the trans-diastereoselectivity of the Michael addition-cyclization step.

## Synthetic & Structural Integrity

The synthesis of ADHT is a delicate balance of kinetics and thermodynamics, often validated via density-based separation or DFT modeling.

## The Gewald Reaction Protocol

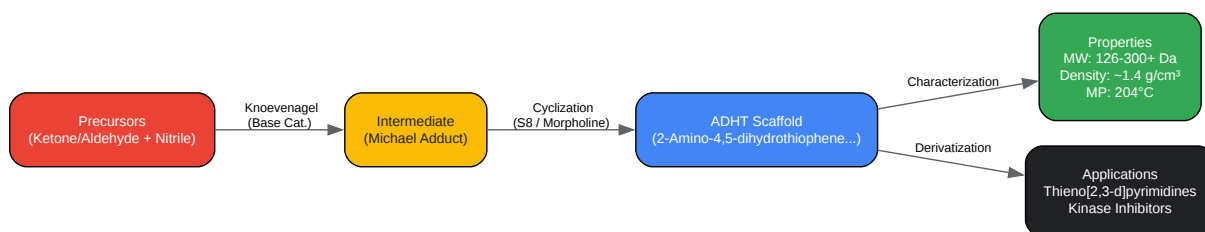
The most robust route to ADHTs is the modified Gewald reaction or the base-catalyzed cyclization of cyanothioacetamide.

Mechanism:

- Knoevenagel Condensation: Aldehyde/Ketone + Active Nitrile.
- Sulfurization: Addition of elemental sulfur.<sup>[4]</sup>
- Cyclization: Intramolecular nucleophilic attack.

## Visualization of the ADHT Workflow

The following diagram illustrates the structural relationship and synthetic flow for ADHT.



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Caption: Figure 1. Synthetic pathway and property mapping of the ADHT scaffold from precursors to bioactive applications.

## Experimental Protocols

### Protocol A: Determination of Bulk and Tapped Density

Essential for characterizing the flow properties of synthesized ADHT powder.

Objective: Calculate the Hausner Ratio to predict powder flowability. Equipment: 100 mL graduated cylinder, Tap Density Tester (or manual equivalent).

- Preparation: Pass ~10 g of dry ADHT powder through a 1.0 mm sieve to break agglomerates.
- Bulk Volume ( ): Gently pour the powder into the tared cylinder. Record volume to nearest 0.5 mL without compacting.
- Tapped Volume ( ): Tap the cylinder mechanically (drop height 14 mm, 300 drops/min) for 500 taps. Read volume. Repeat for 750 taps. If difference is <2%, use final volume.
- Calculation:

- Bulk Density ( $\rho_b$ ) = Mass / Volume
- Tapped Density ( $\rho_t$ ) = Mass / Volume
- Hausner Ratio =  $\frac{\rho_t}{\rho_b}$
- Interpretation: A ratio > 1.25 indicates poor flow (cohesive powder), typical for ADHT derivatives, suggesting a need for glidants in formulation.

## Protocol B: Synthetic Verification via Melting Point & Solubility

Quick QC check for ADHT purity.

- Melting Point: Capillary method. Pure ADHT core should melt sharply at 204–205°C. A range >2°C indicates incomplete sulfurization or solvent occlusion.
- Solubility Check:
  - Add 10 mg ADHT to 1 mL Water: Should remain insoluble (suspension).
  - Add 10 mg ADHT to 1 mL DMSO: Should dissolve clear (yellow/orange solution).

## Application in Drug Development

The density of functional groups on the ADHT ring allows for "scaffold hopping."

- Kinase Inhibition: The 2-amino group acts as a hydrogen bond donor, mimicking the adenine ring of ATP.
- Antimicrobial Agents: ADHT-thiazoline hybrids have shown efficacy against *S. aureus* by disrupting cell wall synthesis.
- Stereochemical Control: Recent studies utilize DFT to predict the stability of trans- vs cis-isomers during the synthesis of 4-aryl-5-benzoyl derivatives, ensuring the production of the

thermodynamically stable trans-isomer (energy difference ~1.5 kJ/mol).

## References

- Dotsenko, V. V., et al. (2021).<sup>[5]</sup> 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. ACS Omega.<sup>[6]</sup> [\[Link\]](#)
- PubChem. (2024). Compound Summary: 2-Amino-4,5-dihydrothiophene-3-carbonitrile.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup> National Library of Medicine. [\[Link\]](#)

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## Sources

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- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
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